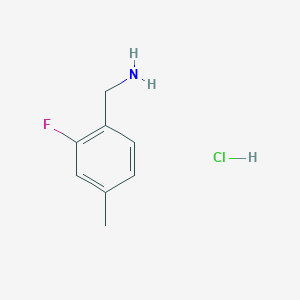

2-Fluoro-4-methylbenzylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

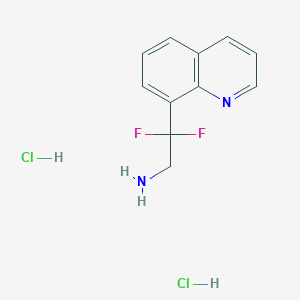

2-Fluoro-4-methylbenzylamine, also known as FMBA, is an organic compound with the chemical formula C8H10FN . It has a molecular weight of 139.17 . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of amines like 2-Fluoro-4-methylbenzylamine can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . Alkylation is an efficient method for the synthesis of 3rd and 4th order amines .Molecular Structure Analysis

The molecular formula of 2-Fluoro-4-methylbenzylamine is C8H10FN . The structure of this compound includes a benzene ring with a fluorine atom and a methyl group attached to it .科学的研究の応用

Synthesis and Oxidation Reactions

2-Fluoro-4-methylbenzylamine hydrochloride is utilized in various synthesis and oxidation reactions. For instance, N-Methylbenzylammonium fluorochromate(VI) (MBAFC) is synthesized through the addition of N-methylbenzylamine to an aqueous solution of CrO3 and HF. MBAFC shows selectivity in the oxidation of aryl alcohols to their corresponding aldehydes and ketones under mild conditions. The durability, ease of work-up, and efficiency of MBAFC are significantly increased upon its absorption on silica gel (Kassaee, Sayyed-alangi, & Sajjadi-Ghotbabadi, 2004).

Metabolic Studies

In metabolic research, rat liver microsomal metabolism of 2-halogenated 4-methylanilines, including 2-fluoro-4-methylaniline, has been investigated. These studies have identified metabolites from side-chain C-hydroxylation and N-hydroxylation, providing insights into the metabolic pathways and the influence of the halogen substituent on the rate of microsomal metabolism (Boeren et al., 1992).

Fluorination Techniques

The development of new fluorination techniques is another area where this compound finds application. New 2-(α-fluorobenzyl)benzimidazole derivatives have been prepared, demonstrating the scope and rates of formation of the resulting products depend on the nature of the substituents. This research provides valuable physical data, including 1H and 19F NMR chemical shifts (Hida, Beney, Robert, & Luu-Duc, 1995).

Pharmacological Research

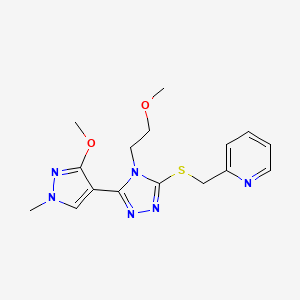

In pharmacological research, 4-methylbenzyl (3S, 4R)-3-fluoro-4-[(Pyrimidin-2-ylamino) methyl] piperidine-1-carboxylate (CERC-301), a compound structurally related to 2-fluoro-4-methylbenzylamine, has been characterized for its pharmacodynamic and pharmacokinetic properties. This selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist demonstrates high-binding affinity and no off-target activity, with potential applications in major depressive disorder treatments (Garner et al., 2015).

Structural and Dynamical Studies

The effect of ring fluorination on the structural and dynamical properties of molecules like 2-fluorobenzylamine has been studied through rotational spectroscopy. This research highlights the influence of fluorination on tunneling pathways and molecular flexibility, providing insights into the design of molecules with desired physical properties (Calabrese et al., 2013).

Safety and Hazards

2-Fluoro-4-methylbenzylamine is considered hazardous. It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

作用機序

Target of Action

Benzylamine derivatives are known to undergo reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which can be resonance stabilized .

Mode of Action

The compound can participate in nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, donates a pair of electrons to form a new bond. The compound’s benzylic position, being adjacent to the aromatic ring, is particularly susceptible to such reactions .

Biochemical Pathways

It’s known that benzylamine derivatives can participate in various organic reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to the formation of new compounds, potentially affecting various biochemical pathways.

Pharmacokinetics

The compound is used in the synthesis of substances and laboratory chemicals , suggesting that it may have significant bioavailability.

Result of Action

The compound’s ability to participate in nucleophilic substitution reactions suggests that it could potentially alter molecular structures and affect cellular processes .

特性

IUPAC Name |

(2-fluoro-4-methylphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-6-2-3-7(5-10)8(9)4-6;/h2-4H,5,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVDQWKAMPXJAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214334-14-1 |

Source

|

| Record name | (2-fluoro-4-methylphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(benzo[d][1,3]dioxole-5-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2953948.png)

![(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine;hydrobromide](/img/no-structure.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2953954.png)

![4-(tert-butyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2953955.png)

![methyl (2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2953967.png)